molecular formula C11H12BrNO2 B12871359 (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12871359
M. Wt: 270.12 g/mol
InChI Key: IETUAIGPGMFFRV-ZJUUUORDSA-N
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Description

(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound featuring a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Bromophenyl Group: This step often involves the use of brominated aromatic compounds and coupling reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound’s structure makes it a candidate for studying interactions with biological molecules.

Medicine:

    Drug Development: Its potential biological activity makes it a candidate for drug development and medicinal chemistry research.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Comparison:

  • Uniqueness: The presence of the bromophenyl group in (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid distinguishes it from its chlorinated and fluorinated analogs, potentially leading to different reactivity and biological activity.
  • Reactivity: The bromine atom can participate in unique substitution reactions compared to chlorine and fluorine.
  • Biological Activity: The different halogen atoms may influence the compound’s interaction with biological targets, leading to variations in biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

IETUAIGPGMFFRV-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br

Origin of Product

United States

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